molecular formula C44H46N4O4S B13093179 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate

1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate

Cat. No.: B13093179
M. Wt: 726.9 g/mol
InChI Key: OTDAXDIMRNJAFQ-FZHLCEHXSA-L
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Description

1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the methylation of 1H-indole-3-aldehyde derivatives using dimethyl sulfate, followed by reaction with ethyl cyanoacetate and guanidine in the presence of a catalyst such as L-proline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the vinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other biomolecules, leading to diverse biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-(2-(2-methyl-3H-indol-3-yl)vinyl)-3H-indol-1-iumsulfate stands out due to its unique structure, which allows for specific interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C44H46N4O4S

Molecular Weight

726.9 g/mol

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium;sulfate

InChI

InChI=1S/2C22H23N2.H2O4S/c2*1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h2*5-14,16H,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2/b2*14-13+;

InChI Key

OTDAXDIMRNJAFQ-FZHLCEHXSA-L

Isomeric SMILES

CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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